molecular formula C9H11ClN2O B1422202 (2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride CAS No. 903556-82-1

(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride

Cat. No.: B1422202
CAS No.: 903556-82-1
M. Wt: 198.65 g/mol
InChI Key: FMCIDNVYQOQGEB-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClN2O. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Scientific Research Applications

(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : This compound is used in the study of enzyme interactions and as a probe in biochemical assays.

  • Industry: : It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety data sheet for “(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper precautions should be taken while handling this compound.

Future Directions

Oxazole derivatives, including “(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Their diverse biological potential suggests that they could be valuable for medical applications in the future .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride typically involves the following steps:

  • Formation of Benzoxazole Ring: : The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative to form the benzoxazole ring. This reaction is usually carried out under acidic conditions with a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

  • Methylation: : The next step involves the methylation of the benzoxazole ring at the 2-position. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

  • Aminomethylation: : The final step is the introduction of the methanamine group at the 5-position of the benzoxazole ring. This can be done through a Mannich reaction, where formaldehyde and a secondary amine are used in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or quinones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can convert the compound into its reduced forms.

  • Substitution: : Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylbenzoxazole): Similar in structure but lacks the methanamine group.

    (5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride: Similar structure with a chlorine substituent at the 5-position.

Uniqueness

(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific fields.

Properties

IUPAC Name

(2-methyl-1,3-benzoxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-6-11-8-4-7(5-10)2-3-9(8)12-6;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCIDNVYQOQGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903556-82-1
Record name 5-Benzoxazolemethanamine, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903556-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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